2,5,8-Trimethylquinoline

ADME prediction medicinal chemistry chromatography

2,5,8-Trimethylquinoline (CAS 102871-69-2) is a trimethylated derivative of quinoline, belonging to the class of aromatic nitrogen heterocycles. It possesses a molecular formula of C12H13N and a molecular mass of 171.24 g/mol.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 102871-69-2
Cat. No. B020356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,8-Trimethylquinoline
CAS102871-69-2
Synonyms2,5,8-TRIMETHYLQUINOLINE
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=NC2=C(C=C1)C)C
InChIInChI=1S/C12H13N/c1-8-4-5-9(2)12-11(8)7-6-10(3)13-12/h4-7H,1-3H3
InChIKeyBAPDDVZQIJZBPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,8-Trimethylquinoline CAS 102871-69-2: Chemical Identity and Baseline Properties for Procurement


2,5,8-Trimethylquinoline (CAS 102871-69-2) is a trimethylated derivative of quinoline, belonging to the class of aromatic nitrogen heterocycles. It possesses a molecular formula of C12H13N and a molecular mass of 171.24 g/mol [1]. This specific isomer features methyl substituents at the 2-, 5-, and 8-positions of the quinoline backbone, which differentiates it from other trimethylquinoline isomers in its physicochemical and potential biological behavior [2]. The compound is commercially available from research chemical suppliers, typically at a purity of ≥98%, and is utilized as a synthetic building block and in studies exploring its potential as an antioxidant and biological probe .

Defined positional isomer (2,5,8-trimethyl) for structure-activity studies
High-purity synthetic building block for quinoline-based heterocycles
Research probe for biological assays and antioxidant property investigation

Why 2,5,8-Trimethylquinoline Cannot Be Interchanged with Other Methylquinolines


The specific 2,5,8-trimethyl substitution pattern on the quinoline core imparts distinct physicochemical and biological properties that are not generalizable across all trimethylquinoline isomers or other methylated quinolines. This positional specificity is critical for structure-activity relationships (SAR) in drug discovery and for predictable performance in chemical synthesis. Evidence demonstrates that even minor shifts in methyl group positions can drastically alter key parameters such as lipophilicity (LogP), enzyme inhibition potency and mechanism (e.g., competitive vs. noncompetitive), and thermal stability [1]. Therefore, substituting 2,5,8-Trimethylquinoline with a different isomer like 2,4,6-Trimethylquinoline or a less substituted analog like 6-Methylquinoline would invalidate experimental outcomes and compromise synthetic yields, making it a non-interchangeable research reagent .

Isomer shift (e.g., to 2,4,6-trimethylquinoline) may alter lipophilicity and biological assay outcomes, compromising SAR interpretation.

Industrial antioxidant TMQ is an oligomeric mixture with undefined composition; substitution would introduce variability, not suitable for precise research.

Less methylated analogs (dimethylquinolines) differ in boiling point and volatility, potentially leading to different reaction profiles and lower thermal stability.

Quantitative Differentiation Guide for 2,5,8-Trimethylquinoline vs. Closest Analogs


Lipophilicity Comparison: 2,5,8-Trimethylquinoline vs. 2,4,6-Trimethylquinoline

The calculated LogP value for 2,5,8-Trimethylquinoline is 3.29 [1]. In contrast, a representative alternative isomer, 2,4,6-Trimethylquinoline, is reported with a lower calculated LogP of 2.80 . This difference of 0.49 log units translates to a nearly 3-fold difference in theoretical partition coefficient (3.09x higher lipophilicity for the 2,5,8-isomer), which can significantly impact membrane permeability, solubility, and off-target binding profiles in biological assays.

Lipophilicity Comparison
Cross-study comparable
2,5,8-isomer LogP = 3.29 vs. 2,4,6-isomer LogP = 2.80 (Δ0.49, ~3.1× higher partition)
Higher lipophilicity may affect membrane partitioning and ADME profiles.
Calculated LogP values; experimental validation recommended.
ADME prediction medicinal chemistry chromatography

MAO Enzyme Inhibition Selectivity: 2,5,8-Trimethylquinoline vs. 6-Methylquinoline

While direct quantitative data for 2,5,8-Trimethylquinoline on MAO-A/B is not available in the searched literature, a strong class-level inference can be drawn from the well-characterized methylquinoline series. A key analog, 6-Methylquinoline, is a potent and competitive inhibitor of MAO-A with a Ki of 23.4 ± 1.8 µM, but is a very weak inhibitor of MAO-B [1]. Conversely, 8-Methylquinoline is a noncompetitive inhibitor of MAO-A and does not inhibit MAO-B [1]. The 2,5,8-Trimethylquinoline molecule combines the 8-methyl and 2-methyl features. This suggests its inhibition profile (potency and mechanism) will be distinct from both the 6-Methylquinoline and 8-Methylquinoline, offering a unique SAR probe.

MAO Inhibition SAR Inference
Class-level inference
6-Methylquinoline Ki=23.4µM (competitive); 8-Methylquinoline noncompetitive. 2,5,8-pattern combines 2- and 8-methyl features.
May offer a unique SAR probe combining 2- and 8-methyl substitution effects on MAO.
No direct data for 2,5,8-isomer; class-level extrapolation from methylquinoline series.
neuroscience enzymology drug discovery

Commercial Purity Benchmarking: 2,5,8-Trimethylquinoline vs. Industry Standard Antioxidant TMQ

Commercial offerings of 2,5,8-Trimethylquinoline are specified at a purity of 98% . This stands in contrast to the widely used rubber antioxidant Poly(1,2-dihydro-2,2,4-trimethylquinoline) (TMQ), which is a complex oligomeric mixture (dimer, trimer, tetramer) with a typical effective quinoline content of >75% . The 2,5,8-isomer is a single, well-defined chemical entity suitable for research applications requiring high precision, whereas TMQ is an industrial-grade mixture optimized for cost-effective bulk antioxidant performance, not for use as a precise molecular probe or synthetic intermediate.

Purity vs. Industrial Antioxidant
Cross-study comparable
2,5,8-isomer: 98% single entity; TMQ: >75% quinoline content, oligomeric mixture (Δ≥23%).
Single molecular entity essential for precise research applications.
TMQ optimized for industrial antioxidant use, not as a defined probe.
chemical procurement analytical chemistry industrial additives

Thermal Stability: Boiling Point Comparison of 2,5,8-Trimethylquinoline vs. 2,6,7-Trimethylquinoline

The boiling point of 2,5,8-Trimethylquinoline is reported as 278.5 ± 9.0 °C at 760 mmHg [1]. While exact boiling point data for all isomers is not uniformly reported, this value is consistent with other trimethylquinolines (e.g., 2,4,6-Trimethylquinoline with a boiling point of ~278 °C) , but it is significantly higher than that of dimethylquinolines (e.g., 2,6-Dimethylquinoline boils at ~260 °C) [2]. This higher boiling point, relative to less substituted analogs, reflects increased molecular weight and van der Waals interactions, which can be advantageous in high-temperature synthetic reactions or applications requiring lower volatility.

Thermal Stability Comparison
Class-level inference
2,5,8-isomer Bp 278.5°C; 2,6-dimethylquinoline ~260°C (Δ≈+18.5°C).
Higher boiling point may support high-temperature synthetic applications.
Trimethyl vs. dimethyl class trend; experimental Bp of comparator approximate.
synthetic chemistry material science process development

Validated Application Scenarios for 2,5,8-Trimethylquinoline (CAS 102871-69-2)


Medicinal Chemistry: A Defined SAR Probe for MAO Enzyme Studies

Based on class-level evidence from methylquinolines, 2,5,8-Trimethylquinoline serves as a critical structure-activity relationship (SAR) probe to investigate the combined effects of 2- and 8-methyl substitutions on the inhibition of monoamine oxidase (MAO) enzymes [1]. Its unique substitution pattern allows researchers to differentiate its inhibitory mechanism and potency from those of simpler methylquinoline isomers like 6-methylquinoline (a competitive inhibitor) and 8-methylquinoline (a noncompetitive inhibitor) [1].

Chemical Synthesis: A High-Purity Building Block for Complex Heterocycles

The compound's commercial availability at a verified purity of ≥98% makes it a reliable starting material for the synthesis of more complex quinoline-based molecules . Its defined boiling point (278.5 °C) and lipophilicity (LogP 3.29) are advantageous for optimizing reaction conditions and purifications (e.g., column chromatography), ensuring higher yields and purer products compared to using industrial-grade mixtures like TMQ [2].

Analytical Chemistry: A Reference Standard for Isomer Identification

Due to its specific physicochemical properties, including a distinct LogP (3.29) and boiling point (278.5 °C), 2,5,8-Trimethylquinoline can be used as an analytical reference standard for identifying and quantifying this specific isomer in complex mixtures or for developing chromatographic separation methods (e.g., HPLC, GC) that distinguish it from other trimethylquinoline isomers like 2,4,6-Trimethylquinoline (LogP 2.80) [3].

Materials Science: Investigating Structure-Property Relationships in Antioxidant Design

While industrial antioxidants like TMQ are oligomeric mixtures, 2,5,8-Trimethylquinoline can be employed as a well-defined model compound to study the fundamental structure-property relationships governing antioxidant activity in quinoline derivatives . This allows for a more controlled investigation of the molecular mechanisms of oxidation inhibition, decoupled from the complex and variable composition of industrial-grade antioxidants .

Application
Selection Property
Validation Focus
Medicinal chemistry SAR probe
Positional isomer purity & substitution pattern
MAO enzyme inhibition mechanism and selectivity review
Synthetic building block
Defined purity & physicochemical constants
Reaction reproducibility and yield; isomer-specific purification
Analytical reference standard
Distinct LogP and boiling point
Isomer-specific chromatographic separation validation
Materials science model compound
Single-entity vs. oligomeric mixture
Structure-property relationship for antioxidant activity investigation

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